Reduced Phenolic pKa via 6-Fluoro Inductive Effect Relative to Non-Fluorinated Parent
The 6-fluoro substituent lowers the pKa of the 4-hydroxyl group through its electron-withdrawing inductive effect. The predicted pKa of 6-fluoro-4-hydroxycoumarin (the hydrolytic/biological core scaffold) is 4.50 ± 1.00 , whereas the predicted pKa of the non-fluorinated 4-hydroxycoumarin parent is approximately 5.19–5.45 [1]. This ~0.7–0.95 unit downward shift means the 6-fluoro derivative remains more fully ionized at near-neutral pH, directly affecting aqueous solubility, membrane permeability, and pH-sensitivity of fluorescence-based detection assays.
| Evidence Dimension | Phenolic pKa (acid dissociation constant) of the 4-hydroxyl group |
|---|---|
| Target Compound Data | pKa ≈ 4.50 (predicted, 6-fluoro-4-hydroxycoumarin core) |
| Comparator Or Baseline | pKa ≈ 5.19–5.45 (predicted, 4-hydroxycoumarin without 6-fluoro) [1] |
| Quantified Difference | ΔpKa ≈ −0.7 to −0.95 units (increased acidity relative to non-fluorinated parent) |
| Conditions | Predicted/calculated pKa values |
Why This Matters
A lower pKa shifts the ionization equilibrium at physiological and near-neutral pH, which is critical for assay design where fluorescence output depends on the protonation state of the 4-hydroxyl group.
- [1] ChemBase. 6-Fluoro-4-hydroxy-2H-chromen-2-one: Acid pKa 5.1901813; 4-Hydroxycoumarin predicted pKa range. View Source
